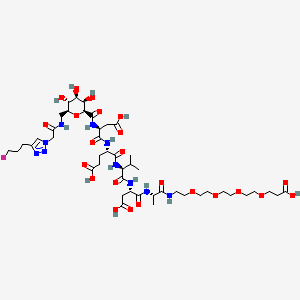
Unii-UE830U0cwl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP-18 F-18 is a DEVD (the caspase 3 substrate recognition motif) containing substrate-based compound as an imaging tracer for caspase-3 activity in apoptotic cells.
Aplicaciones Científicas De Investigación
Thin Layers in Actinide Research : Research at ITU focuses on the synthesis and surface spectroscopy studies of thin films of actinides and actinide compounds, using techniques like X-ray and ultra violet photoelectron spectroscopy (XPS and UPS) and Auger electron spectroscopy (AES) (Gouder, 1998).
Relativistic Effects in Atoms, Molecules, and Solids : The NATO Advanced Study Institute explored the relativistic structure of atoms, molecules, and solids involving medium and heavy atoms, with applications in areas like photovoltaic devices and nuclear fuels (Malli, 1983).
Liquid-phase Syntheses of Inorganic Nanoparticles : Advancements in materials development, particularly in the electronics industry, have led to the evolution from vacuum tubes to miniature chips. This technology progression has catalyzed research in semiconducting materials (Cushing, Kolesnichenko, & O'Connor, 2004).
Transforming Educational Programs for Academic Researchers : The National Collegiate Inventors and Innovators Alliance (NCIIA) aims to translate scientific research into practical innovations, focusing on experiential learning in STEM innovation, invention, and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Working Environment for Large Scale Environmental Model : The paper discusses designing a collaborative distributed computing environment for large scientific applications, using the Unified Air Pollution Model (UNI-DEM) as an example (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
University Nanosat Program for Capability Demonstration : This student satellite program, cosponsored by various agencies including NASA, focuses on flying student-built nanosatellites and provides opportunities for capability demonstration in aerospace technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
LAMP as a Tool for Undergraduate Research : Loop-mediated isothermal amplification (LAMP) is explored as an inexpensive, accessible alternative to PCR for DNA amplification, enabling undergraduate students to engage in scientific research and learn key scientific skills (Nguyen et al., 2020).
Small Cell Interference Mitigation Strategy for LTE Networks : This paper presents a mechanism for interference mitigation in LTE networks in the unlicensed spectrum, demonstrating a significant improvement in overall LTE-U system performance (Khawer, Tang, & Han, 2016).
Propiedades
Número CAS |
1193087-67-0 |
|---|---|
Nombre del producto |
Unii-UE830U0cwl |
Fórmula molecular |
C46H7318FN10O23 |
Peso molecular |
1152.13 |
Nombre IUPAC |
(18S,21S,24S,27S,30S)-27-(2-carboxyethyl)-21-(carboxymethyl)-30-((2S,3R,4R,5R,6S)-6-((2-(4-(3-(fluoro-18F)propyl)-1H-1,2,3-triazol-1-yl)acetamido)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxamido)-24-isopropyl-18-methyl-17,20,23,26,29-pentaoxo-4,7,10,13-tetraoxa-16,19,22,25,28-pentaazadotriacontanedioic acid |
InChI |
InChI=1S/C46H73FN10O23/c1-24(2)36(45(74)52-28(19-34(63)64)43(72)50-25(3)41(70)48-10-12-77-14-16-79-18-17-78-15-13-76-11-8-33(61)62)54-42(71)27(6-7-32(59)60)51-44(73)29(20-35(65)66)53-46(75)40-39(69)38(68)37(67)30(80-40)21-49-31(58)23-57-22-26(55-56-57)5-4-9-47/h22,24-25,27-30,36-40,67-69H,4-21,23H2,1-3H3,(H,48,70)(H,49,58)(H,50,72)(H,51,73)(H,52,74)(H,53,75)(H,54,71)(H,59,60)(H,61,62)(H,63,64)(H,65,66)/t25-,27-,28-,29-,30-,36-,37-,38+,39+,40-/m0/s1/i47-1 |
Clave InChI |
SZXPYKHOFVWUDG-XXVAWOGHSA-N |
SMILES |
CC([C@@H](C(N[C@H](C(N[C@H](C(NCCOCCOCCOCCOCCC(O)=O)=O)C)=O)CC(O)=O)=O)NC([C@@H](NC([C@@H](NC([C@H]1O[C@H]([C@@H]([C@H]([C@H]1O)O)O)CNC(Cn2nnc(CCC[18F])c2)=O)=O)CC(O)=O)=O)CCC(O)=O)=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CP-18 F-18; CP 18 F-18; CP18 F-18; (18F)-CP18; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



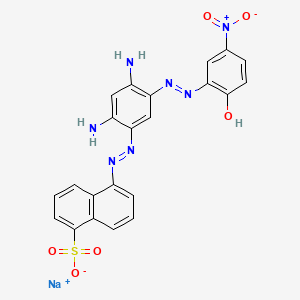

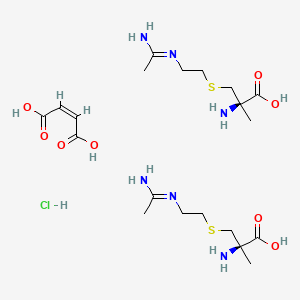
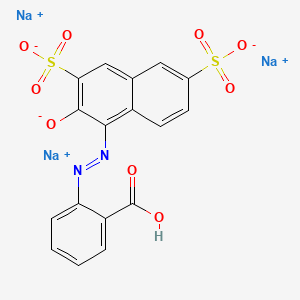

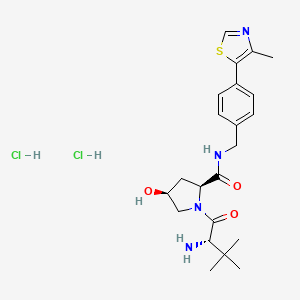
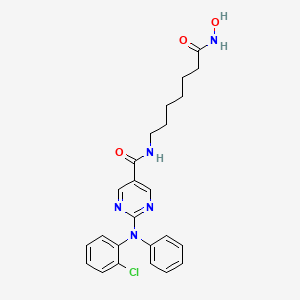

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)

![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)

![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)